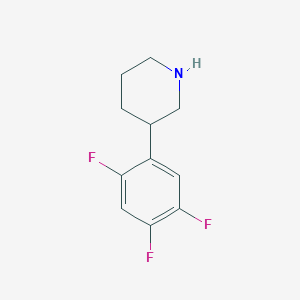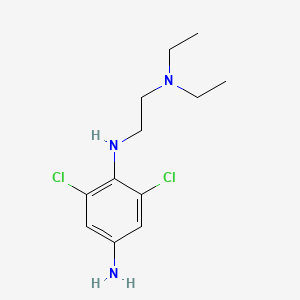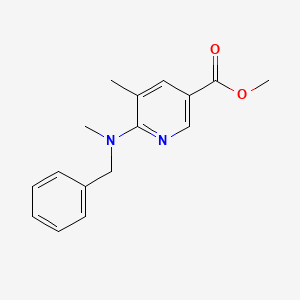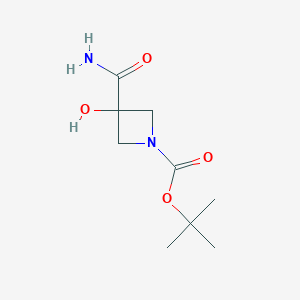![molecular formula C18H27N3O2 B13007058 tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate](/img/structure/B13007058.png)
tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group, a propyl chain, and a tetrahydro-bipyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate typically involves multiple steps:
Formation of the bipyridinyl moiety: This step involves the cyclization of appropriate precursors to form the tetrahydro-bipyridinyl structure.
Introduction of the propyl chain: This can be achieved through alkylation reactions using propyl halides under basic conditions.
Carbamate formation: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydro-bipyridinyl moiety.
Reduction: Reduction reactions can also occur, potentially converting the bipyridinyl structure to a more saturated form.
Substitution: The propyl chain and tert-butyl group can be involved in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenated reagents and bases like sodium hydride are often employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features could make it a candidate for binding studies with proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Carbamates are known for their potential as enzyme inhibitors, and this compound may exhibit similar activity.
Industry
In industrial applications, tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate would depend on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with a tert-butyl group.
Propyl carbamate: A carbamate with a propyl chain.
Tetrahydro-bipyridinyl carbamate: A compound with a similar bipyridinyl structure.
Uniqueness
tert-Butyl propyl(3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-yl)carbamate is unique due to the combination of its structural elements. The presence of both a tert-butyl group and a propyl chain, along with the tetrahydro-bipyridinyl moiety, provides a distinct set of chemical and physical properties that differentiate it from other carbamates.
Properties
Molecular Formula |
C18H27N3O2 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
tert-butyl N-propyl-N-[3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C18H27N3O2/c1-5-13-21(17(22)23-18(2,3)4)16-14(9-8-12-20-16)15-10-6-7-11-19-15/h8-9,12H,5-7,10-11,13H2,1-4H3 |
InChI Key |
LIQSKIMZLOIQGA-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=C(C=CC=N1)C2=NCCCC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


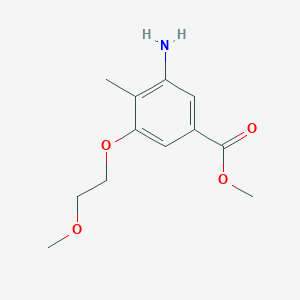
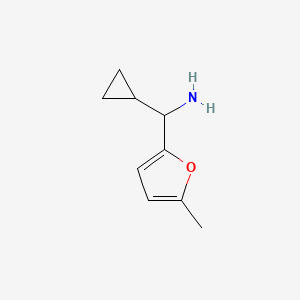
![(1R,8aR)-Octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13006995.png)
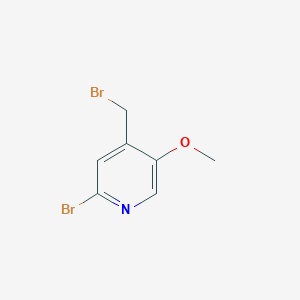
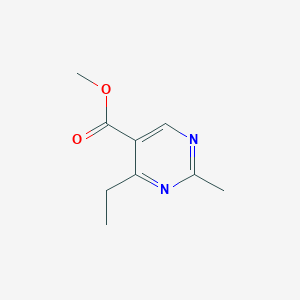
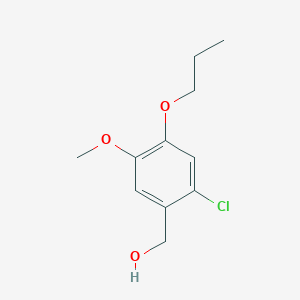
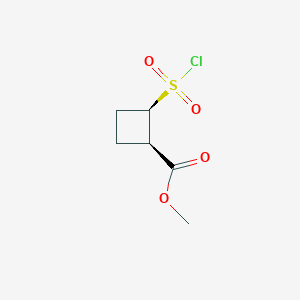
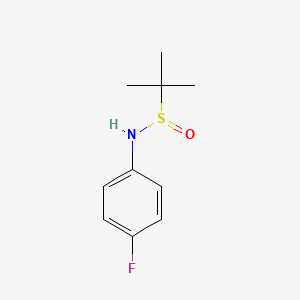

![N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13007042.png)
